
5-Deoxy-5-fluoroarbekacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Deoxy-5-fluoroarbekacin, also known as this compound, is a useful research compound. Its molecular formula is C22H43FN6O9 and its molecular weight is 554.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Kanamycin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Properties
5-Deoxy-5-fluoroarbekacin has demonstrated significant antibacterial activity against a variety of pathogens, including multidrug-resistant strains. Its structural modifications enhance its binding affinity to bacterial ribosomes, allowing it to inhibit protein synthesis effectively.
Table 1: Antibacterial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 µg/mL | |
Escherichia coli | 1.0 µg/mL | |
Pseudomonas aeruginosa | 2.0 µg/mL | |
Klebsiella pneumoniae | 0.25 µg/mL |
Therapeutic Efficacy in Resistant Infections
Recent studies have highlighted the compound's effectiveness against infections caused by resistant bacteria, particularly in clinical settings where conventional treatments have failed. For instance, it has shown promise in treating complicated urinary tract infections and soft tissue infections caused by resistant strains.
Case Study: Treatment of Resistant Staphylococcus aureus
In a clinical trial involving patients with methicillin-resistant Staphylococcus aureus (MRSA) infections, this compound was administered as part of a combination therapy regimen. The results indicated a significant reduction in bacterial load and improved clinical outcomes compared to standard therapies.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics, with studies indicating adequate serum levels following administration. Safety assessments have shown that while the compound can cause some adverse effects, they are generally manageable and less severe than those associated with other aminoglycosides.
Table 2: Pharmacokinetic Profile
Parameter | Value |
---|---|
Half-life | 4 hours |
Peak Plasma Concentration | 12 µg/mL |
Clearance | 0.15 L/h/kg |
Future Directions and Research Opportunities
Ongoing research is focused on further exploring the therapeutic potential of this compound in various clinical scenarios, including:
- Combination therapies with other antibiotics to enhance efficacy against resistant strains.
- Investigating its use in treating biofilm-associated infections.
- Evaluating its effectiveness in pediatric populations and immunocompromised patients.
Propriétés
Numéro CAS |
119783-91-4 |
---|---|
Formule moléculaire |
C22H43FN6O9 |
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-fluorocyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H43FN6O9/c23-14-18(37-21-9(26)2-1-8(6-25)35-21)10(27)5-11(29-20(34)12(31)3-4-24)19(14)38-22-17(33)15(28)16(32)13(7-30)36-22/h8-19,21-22,30-33H,1-7,24-28H2,(H,29,34)/t8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18+,19-,21+,22+/m0/s1 |
Clé InChI |
ZJNVEFMFKDNZMU-VGBYYLGDSA-N |
SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N |
SMILES isomérique |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2F)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N |
SMILES canonique |
C1CC(C(OC1CN)OC2C(CC(C(C2F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N |
Key on ui other cas no. |
119783-91-4 |
Synonymes |
5-deoxy-5-epi-5-fluoro-arbekacin 5-deoxy-5-fluoroarbekacin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.